diethyl 1-{2-[benzyl(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 1-{[BENZYL(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and two ethyl groups attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIETHYL 1-{[BENZYL(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction purification steps, such as crystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-DIETHYL 1-{[BENZYL(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
4,5-DIETHYL 1-{[BENZYL(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{[BENZYL(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 4,5-DIETHYL 1-{[BENZYL(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the benzyl and chlorophenyl groups enhances its potential as a bioactive compound, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C23H23ClN4O5 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
diethyl 1-[2-(N-benzyl-4-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H23ClN4O5/c1-3-32-22(30)20-21(23(31)33-4-2)28(26-25-20)15-19(29)27(14-16-8-6-5-7-9-16)18-12-10-17(24)11-13-18/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
RMPQVBVOPGGJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
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